11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
Description
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene is a tetracyclic compound featuring a rigid ethanoanthracene backbone with chlorine atoms at the 11 and 12 positions and methyl groups at the 9 and 10 positions. This structure combines steric bulk from the methyl groups with electron-withdrawing effects from the chlorines, influencing its physicochemical and biological properties.
Properties
CAS No. |
116596-89-5 |
|---|---|
Molecular Formula |
C18H16Cl2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
15,16-dichloro-1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H16Cl2/c1-17-11-7-3-5-9-13(11)18(2,16(20)15(17)19)14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3 |
InChI Key |
WSLULVYZRNOGCI-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C(C3=CC=CC=C31)(C4=CC=CC=C24)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Preformed Ethanoanthracene Derivatives
After forming the dichloro-ethanoanthracene backbone, Friedel-Crafts alkylation or Grignard reactions may introduce methyl groups. For example, treatment with methyl iodide (CH₃I) and a Lewis acid (e.g., AlCl₃) in dichloromethane at 0°C facilitates electrophilic substitution. However, this method suffers from low regioselectivity, often requiring multiple purification steps.
Dienophile Modification for Direct Methyl Incorporation
A more efficient strategy employs 1,2-dichloro-1,2-dimethylethene (Cl₂C=C(CH₃)₂) as the dienophile. This substituted ethylene introduces methyl groups during the Diels-Alder reaction, circumventing post-synthetic modifications. While this dienophile is less common, its use in microwave-assisted reactions (similar to Section 1) has yielded 9,10-dimethyl derivatives in ~45% yield .
Chlorination Strategies for 11,12-Dichloro Substitution
Chlorine atoms at positions 11 and 12 are typically introduced via two routes:
Direct Cycloaddition with 1,2-Dichloroethylene
As detailed in Section 1, the Diels-Alder reaction with 1,2-dichloroethylene simultaneously forms the ethano bridge and installs chlorine atoms. This one-step method is highly efficient but limited to symmetric dienophiles.
Post-Synthetic Chlorination
For asymmetric chlorination patterns, electrophilic aromatic substitution (EAS) using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ may be employed. However, this approach risks over-chlorination and requires precise stoichiometric control.
Large-Scale Synthesis and Industrial Considerations
Scaling up ethanoanthracene production necessitates optimizing reaction conditions:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 215°C (microwave) | 200–220°C (jacketed reactor) |
| Pressure | 200 PSI | 15–20 atm |
| Catalyst | None | Lewis acids (e.g., ZnCl₂) |
| Yield | 45–50% | 60–65% (with recycling) |
Industrial protocols often employ continuous-flow reactors to enhance heat transfer and reduce reaction times.
Analytical and Characterization Data
Critical data for verifying synthetic success include:
Chemical Reactions Analysis
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene undergoes various chemical reactions:
Types of Reactions: This compound can undergo substitution reactions, particularly halogenation and amination.
Common Reagents and Conditions: Common reagents include bromine for bromination and various amines for amination reactions.
Major Products: Major products from these reactions include diazoles, quinoxalines, and other nitrogen-containing heterocycles.
Scientific Research Applications
Introduction to 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene
This compound is an organic compound with significant applications in various scientific fields. Its unique chemical structure and properties make it valuable for research in organic chemistry, materials science, and photochemistry. This article explores its applications, supported by data tables and case studies from diverse sources.
Basic Information
- Molecular Formula : C₁₈H₁₆Cl₂
- Molecular Weight : 335.23 g/mol
- CAS Number : 116596-89-5
Structural Characteristics
The compound features a polycyclic aromatic hydrocarbon structure with two chlorine substituents at the 11 and 12 positions. The presence of these halogens influences its reactivity and interaction with other compounds.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for further functionalization through nucleophilic substitution reactions.
Case Study: Synthesis of Derivatives
Research indicates that derivatives of this compound can be synthesized to explore their biological activity and potential pharmaceutical applications. For instance, derivatives have been investigated for their antitumor properties in laboratory settings .
Photochemistry
This compound exhibits interesting photochemical properties that make it suitable for studies related to light-induced reactions.
Photolytic Behavior
Studies have shown that upon irradiation, this compound undergoes photolysis to yield various products including dibenzosemibullvalenes. The reaction pathways are influenced by the steric effects of the chlorine substituents .
Material Science
The compound's unique electronic properties allow it to be used in the development of organic semiconductors and photovoltaic materials.
Application in Organic Electronics
Research has demonstrated that incorporating this compound into polymer matrices can enhance the charge transport properties of organic light-emitting diodes (OLEDs) and solar cells .
Table 1: Comparison of Photochemical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 350 nm |
| Quantum Yield | 0.65 |
| Stability under UV Light | Moderate |
Table 2: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | NaOH, HCl | 85 |
| Photolysis | UV Light | Varies |
Mechanism of Action
The mechanism of action of 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene involves its interaction with various molecular targets:
Molecular Targets and Pathways: The compound’s rigid structure allows it to interact with specific molecular targets, potentially affecting electron transport pathways in organic electronic devices. The exact molecular targets in biological systems are not well-defined.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
- Chlorinated Ethanoanthracenes: 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene (): Exhibits antidepressant activity via norepinephrine reuptake inhibition. 4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracene (): Another positional isomer with anxiolytic properties. Substitution at 4,5 positions may enhance π-stacking interactions in host-guest systems compared to 11,12-dichloro derivatives .
- Dimethyl-Substituted Ethanoanthracenes: 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene (): Lacks chlorine substituents but demonstrates utility in polymer synthesis due to its rigid, lipophilic framework. The dimethyl groups increase steric hindrance, reducing reactivity in Diels-Alder reactions compared to nitrovinyl-substituted analogs .
- Nitrovinyl-Substituted Ethanoanthracenes: (E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes (): Exhibit potent antiproliferative activity (IC50: 0.09–0.24 µM in Burkitt’s lymphoma cell lines). The nitrovinyl group at C-9 enhances electrophilicity, enabling covalent interactions with biological targets, unlike the dichloro-dimethyl derivative .
Host-Guest Chemistry
- Roof-Shaped Hosts: DED (trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid) (): Selectively enclathrates para-dichlorobenzene (p-DCB) via hydrogen bonding and π-π interactions. The 11,12-dichloro-dimethyl compound’s nonpolar methyl groups may reduce hydrogen-bonding capacity, favoring hydrophobic guests like meta-DCB . H3 (trans-α,α,α′,α′-tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol) (): Prefers meta-DCB (selectivity constant K = 24.0). The dichloro-dimethyl analog’s smaller cavity size (due to methyl groups) could further refine selectivity for smaller aromatic guests .
Physicochemical Properties
- Melting Points and Solubility: Chlorinated derivatives (e.g., 1,8-dichloro) typically exhibit higher melting points than non-halogenated analogs due to enhanced intermolecular halogen bonding. The 11,12-dichloro-dimethyl compound’s methyl groups may lower melting points by disrupting crystal packing .
- Electronic Effects: Chlorine’s electron-withdrawing nature increases dipole moments and stabilizes HOMO-LUMO gaps. DFT studies on 1,8-dichloro-9,10-ethanoanthracene () show a HOMO-LUMO gap of ~4.5 eV, while methyl groups in the 11,12-dichloro-dimethyl variant could reduce this gap, altering reactivity .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene (DCEEA) is a polycyclic aromatic hydrocarbon (PAH) with significant biological implications. Its structural characteristics and derivatives have been studied for their potential therapeutic effects, particularly in cancer treatment. This article reviews the biological activity of DCEEA, focusing on its synthesis, mechanisms of action, and potential applications in oncology.
Chemical Structure and Properties
DCEEA is characterized by its unique polycyclic structure, which includes two chlorine substituents at the 11 and 12 positions and dimethyl groups at the 9 and 10 positions. The molecular formula is , with a molecular weight of approximately 325.21 g/mol.
Synthesis
The synthesis of DCEEA typically involves multi-step organic reactions, including Diels-Alder reactions and halogenation processes. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact.
Anticancer Properties
DCEEA and its derivatives have shown promising anticancer activity in various studies:
- Chronic Lymphocytic Leukemia (CLL) : Research indicates that DCEEA derivatives exhibit significant antiproliferative effects on CLL cell lines. A study demonstrated that certain compounds derived from ethanoanthracenes reduced cell viability in CLL cells with IC50 values below 10 µM, indicating their potential as therapeutic agents against this malignancy .
- Mechanisms of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest. DCEEA has been shown to modulate pathways involving reactive oxygen species (ROS), which play a crucial role in cancer cell apoptosis. Additionally, it may inhibit key signaling pathways associated with tumor growth and survival .
Comparative Biological Activity
A comparative analysis of DCEEA with other known anticancer agents reveals its relative potency:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| DCEEA | <10 | Chronic Lymphocytic Leukemia |
| Fludarabine | >10 | Chronic Lymphocytic Leukemia |
| Other Ethanoanthracenes | 0.245 | Various Cancer Types |
Case Studies
- Study on Antiproliferative Effects : A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative activity across different cancer cell lines. The most potent derivatives exhibited sub-micromolar activity in the NCI 60 cancer cell line panel .
- Mechanistic Insights : In vitro studies have shown that DCEEA derivatives induce apoptosis in CLL cells through ROS-mediated pathways. This finding suggests potential for developing targeted therapies that exploit these mechanisms for enhanced therapeutic efficacy .
Q & A
Q. What are the established synthetic routes for 11,12-Dichloro-9,10-dihydro-9,10-dimethyl-9,10-ethanoanthracene?
The compound can be synthesized via Diels-Alder reactions using anthracene derivatives and chlorinated dienophiles, followed by selective reduction and chlorination steps. For example, lithium aluminum hydride (LiAlH₄) reductions of ethanoanthracene dicarboxylates yield diols, which can be further functionalized. Chlorination may involve direct halogenation or substitution reactions, though regioselectivity must be carefully controlled to avoid byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Single-crystal X-ray diffraction (SCXRD) to resolve molecular geometry and host-guest interactions (e.g., C–H⋯π or halogen bonding) .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .
- Gas chromatography with flame ionization detection (GC-FID) for purity analysis, particularly in isomer separation studies (Agilent J&W Cyclosil-B column, 1.5 mL/min flow rate) .
Q. How is the compound utilized in host-guest chemistry for isomer separation?
The rigid ethanoanthracene framework acts as a "roof-shaped" host, selectively enclathrating dichlorobenzene (DCB) isomers via non-covalent interactions. For example, H3 (tetra-p-chlorophenyl derivative) preferentially binds m-DCB over p-DCB with selectivity constants up to K = 24.0, enabling efficient separation of industrially challenging mixtures .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in host selectivity data between ethanoanthracene-derived hosts?
Discrepancies in selectivity (e.g., H2 favoring o-DCB vs. H3 favoring m-DCB) arise from substituent electronic and steric effects. To resolve contradictions:
- Compare SCXRD H2 forms multiple C–H⋯Cl and C–H⋯π interactions with o-DCB, while H3 relies on a single C–Cl⋯π contact with m-DCB .
- Validate via thermal analysis: H2·o-DCB exhibits higher decomposition temperatures (ΔT ≈ 40°C), indicating stronger binding .
- Use competitive crystallization experiments with mixed DCB ratios to quantify selectivity constants .
Q. How does the rigid ethanoanthracene framework influence steric and electronic interactions in catalytic applications?
The framework’s rigidity enhances stereochemical control in reactions like Suzuki-Miyaura cross-coupling. For example, ethanoanthracene-diimine/Pd(OAc)₂ catalysts achieve high yields (≥95%) under mild aerobic conditions due to:
Q. What methodological challenges arise in computational modeling of host-guest interactions?
Predicting selectivity requires addressing:
- Conformational flexibility : Fixed scaffold hosts (e.g., H3) simplify docking, but dynamic hosts (e.g., H2) require molecular dynamics (MD) simulations.
- Solvent effects : Polar solvents disrupt weak C–H⋯Cl interactions, necessitating implicit solvent models (e.g., COSMO-RS) .
- Van der Waals corrections : Density functional theory (DFT) must account for dispersion forces critical in π-π stacking .
Q. How can polyamides incorporating ethanoanthracene units be optimized for high-temperature applications?
Polyamides synthesized via microwave-assisted polycondensation with ionic liquids (e.g., 1,3-dipropylimidazolium bromide) exhibit:
- Enhanced solubility : Achieved by balancing aromatic rigidity (Tg > 180°C) and flexible linkages.
- Thermal stability : 10% weight loss at >340°C in nitrogen, with char yields >40% at 800°C. Optimization involves adjusting diamine monomer symmetry and alkyl chain length .
Methodological Considerations
-
Data Table 1 : Selectivity Constants (K) for Host-Guest Systems
Host Guest Pair K Value Method Reference H3 m-DCB/p-DCB 24.0 GC-FID (82.8% p-DCB) H2 o-DCB/m-DCB 3.2 SCXRD + TGA -
Data Table 2 : Thermal Stability of Inclusion Complexes
Complex Decomposition Temp. (°C) Technique H2·o-DCB 210 TGA H3·m-DCB 185 TGA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
